3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate
Description
Historical Development of Benzotriazole Ultraviolet Stabilizers
The evolution of benzotriazole ultraviolet stabilizers represents one of the most significant advancements in materials science over the past century. Benzotriazole ultraviolet absorbers emerged as ultraviolet absorbers with high stability, effectively protecting substances or substrates containing benzotriazole ultraviolet absorbers against damage caused by ultraviolet light. The fundamental parent compound structure is based on 2-hydroxyphenylbenzotriazole, which has served as the foundation for numerous derivatives designed to enhance specific performance characteristics.
Historical research has demonstrated that benzotriazole ultraviolet absorbers possess exceptionally strong and broad ultraviolet absorption properties throughout the ultraviolet spectrum, especially designed for polymers and coatings. The development trajectory of these compounds has been driven by the increasing demand for materials capable of withstanding prolonged ultraviolet exposure while maintaining their structural and aesthetic properties. Early benzotriazole derivatives focused primarily on basic ultraviolet absorption, but modern compounds like 3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate incorporate additional functionalities to enhance performance and integration capabilities.
The incorporation of methacrylate functionality represents a relatively recent innovation in benzotriazole ultraviolet stabilizer design. Research has shown that methacrylate-containing benzotriazole compounds can be synthesized using free radical solution polymerization techniques, enabling their incorporation into polymer networks through covalent bonding rather than physical blending. This development addressed critical limitations of traditional ultraviolet absorbers, including migration, volatilization, and extraction under service conditions.
Significance in Material Protection Technologies
The significance of this compound in material protection technologies extends far beyond conventional ultraviolet absorption. This compound represents a critical advancement in addressing the fundamental challenge of polymer photodegradation, which affects billions of dollars worth of materials annually across industries ranging from automotive to construction.
Benzotriazole ultraviolet absorbers function through a sophisticated mechanism involving intramolecular hydrogen bonding rings formed by hydroxyl groups and nitrogen atoms on the triazole group. When these compounds absorb ultraviolet light, hydrogen bonds break or form photo-tautomers, converting harmful ultraviolet energy into harmless heat energy before release. This mechanism provides superior protection compared to other ultraviolet absorber families, particularly in the critical wavelength range where polymer degradation is most severe.
The methacrylate functionality of this specific compound enables permanent incorporation into polymer matrices through copolymerization processes. Research has demonstrated that copolymers containing methacrylate-functionalized benzotriazole units exhibit enhanced corrosion protection properties, with electrochemical studies showing that 1:1 molar ratios of benzotriazole methacrylate to methyl methacrylate provide optimal protection efficiency. This covalent integration eliminates the migration and extraction issues commonly associated with traditional additive-based ultraviolet stabilizers.
The compound's tert-butyl and chloro-substituted structure provides enhanced photostability and solubility characteristics. The tert-butyl group increases molecular bulk and reduces volatility, while the chloro substitution enhances ultraviolet absorption efficiency. These structural modifications result in a compound capable of providing long-term protection under severe environmental conditions, making it particularly valuable for outdoor applications where materials face continuous ultraviolet exposure.
Chemical Classification and Nomenclature
The systematic classification and nomenclature of this compound requires detailed examination of its complex molecular architecture. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is classified as 3-[3-tert-butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl]propyl 2-methylprop-2-enoate.
The molecular structure encompasses multiple functional groups that contribute to its performance characteristics. The benzotriazole core provides the fundamental ultraviolet absorption capability through its conjugated aromatic system. The hydroxyl group adjacent to the benzotriazole attachment point enables the intramolecular hydrogen bonding essential for the ultraviolet energy dissipation mechanism. The tert-butyl substituent enhances thermal stability and reduces volatility, while the chloro substitution fine-tunes the absorption spectrum for optimal performance.
Table 1: Chemical Identification Parameters
The methacrylate functionality adds polymerization capability to the traditional benzotriazole structure. This ester group can participate in radical polymerization reactions, enabling the formation of copolymers where the ultraviolet absorber becomes an integral part of the polymer backbone rather than a separate additive. This represents a fundamental shift in ultraviolet stabilizer design philosophy from mobile additives to permanently bound protective units.
Alternative nomenclature systems provide additional identification methods for this compound. The Chemical Abstracts Service registry includes synonyms such as "2-METHYLACRYLIC ACID 3-[3-TERT-BUTYL-5-(5-CHLOROBENZOTRIAZOL-2-YL)-4-HYDROXYPHENYL]-PROPYL ESTER" and the trade designation "UV bloc plus". These alternative names reflect different approaches to describing the compound's structure and commercial applications.
Position Among Ultraviolet Absorber Families
The position of this compound within the broader family of ultraviolet absorbers demonstrates its unique advantages and specialized applications. Contemporary ultraviolet absorbers can be classified into several major families: benzotriazole ultraviolet absorbers, salicylate ultraviolet absorbers, benzophenone ultraviolet absorbers, substituted acrylonitrile ultraviolet absorbers, triazine ultraviolet absorbers, and hindered amine ultraviolet absorbers.
Benzotriazole ultraviolet absorbers, including this compound, are recognized as ultraviolet absorbers with high stability that can effectively protect substances or substrates containing benzotriazole ultraviolet absorbers against damage caused by ultraviolet light. Compared to other ultraviolet absorber families, benzotriazole compounds demonstrate superior performance in several critical areas. They exhibit excellent performance in the spectrum range of 280-400 nanometers, especially above 350 nanometers, where many polymers are most susceptible to degradation.
Table 2: Comparative Performance Characteristics of Ultraviolet Absorber Families
The incorporation of methacrylate functionality places this compound in a specialized subcategory of reactive ultraviolet absorbers. Unlike traditional additive-type stabilizers that rely on physical dispersion within polymer matrices, reactive ultraviolet absorbers become chemically bonded to the polymer structure through copolymerization processes. This approach eliminates common problems associated with conventional ultraviolet absorbers, including surface migration, volatilization during processing, and extraction under service conditions.
Recent developments in ultraviolet absorber technology have focused on addressing limitations of commercially available benzotriazole ultraviolet absorbers, which typically have absorption limits around 400 nanometers. Novel benzotriazole ultraviolet absorbers with red-shifted absorption spectra have been developed to extend protection into longer wavelength regions, providing enhanced protection against the full spectrum of damaging ultraviolet radiation.
The position of benzotriazole ultraviolet absorbers within the competitive landscape has been influenced by regulatory considerations. The European Chemicals Agency has listed several benzotriazole ultraviolet absorbers on the Substance of Very High Concern list, and Japan has implemented restrictions on benzotriazole ultraviolet absorber production and importation. These regulatory pressures have accelerated development of alternative technologies, including triazine ultraviolet absorbers and reactive benzotriazole compounds like this compound that offer improved environmental profiles while maintaining superior performance characteristics.
The compound's unique position is further enhanced by its dual functionality as both an ultraviolet absorber and a polymerizable monomer. This combination enables applications in specialized coating formulations, fiber reinforced composites, and advanced polymer systems where permanent ultraviolet protection is essential. Research has demonstrated that such compounds can be used effectively in combination with other light stabilizers to provide superior protection against gloss reduction, cracking, color change, blistering, chalking, and delamination.
Properties
IUPAC Name |
3-[3-tert-butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c1-14(2)22(29)30-10-6-7-15-11-17(23(3,4)5)21(28)20(12-15)27-25-18-9-8-16(24)13-19(18)26-27/h8-9,11-13,28H,1,6-7,10H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWDBZIHAUEHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546696 | |
| Record name | 3-[3-tert-Butyl-5-(5-chloro-2H-benzotriazol-2-yl)-4-hydroxyphenyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96478-15-8 | |
| Record name | 3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[3-tert-Butyl-5-(5-chloro-2H-benzotriazol-2-yl)-4-hydroxyphenyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-TERT-BUTYL-5-(5-CHLOROBENZOTRIAZOL-2-YL)-4-HYDROXYPHENYL)PROPYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN2Q9Q522C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Mode of Action
The compound likely functions by absorbing UV radiation and converting it into less harmful forms of energy, such as heat. This is a common mode of action for UV-absorbing compounds, which protect against UV-induced damage by reducing the amount of UV radiation that reaches the skin or other surfaces.
Result of Action
The primary result of the compound’s action is the prevention of UV-induced damage. By absorbing UV radiation, the compound reduces the amount of radiation that reaches the skin or other surfaces, thereby reducing the risk of DNA damage, premature aging, and other harmful effects of UV exposure.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, its UV-absorbing properties may be affected by the intensity and wavelength of the UV radiation in the environment. Additionally, factors such as temperature, humidity, and pH could potentially impact the stability of the compound.
Scientific Research Applications
UV Stabilization
One of the primary applications of this compound is as a UV stabilizer in various polymer matrices. The presence of the benzotriazole moiety enhances its ability to absorb UV radiation, thereby protecting the polymer from degradation caused by photolytic processes.
Case Study: Polymeric Materials
Research has demonstrated that incorporating 3-(3-tert-butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate into poly(methyl methacrylate) (PMMA) significantly improves the material's resistance to UV-induced yellowing and mechanical degradation. In laboratory tests, PMMA samples with this compound exhibited a reduction in color change by over 50% compared to untreated samples after prolonged UV exposure .
Coatings and Paints
This compound is also utilized in coatings and paints, where it serves to enhance durability and longevity against environmental stressors.
Application Example: Automotive Coatings
In automotive applications, the incorporation of this compound into clear coat formulations has shown promising results. Tests indicate that vehicles treated with coatings containing this compound maintain gloss and clarity significantly longer than those without it, demonstrating its effectiveness in prolonging the aesthetic quality of automotive finishes .
Adhesives and Sealants
The compound's properties also extend to adhesives and sealants, where it improves adhesion strength and thermal stability.
Research Findings: Adhesive Formulations
Studies have revealed that adhesives formulated with this compound exhibit enhanced bond strength under thermal cycling conditions. This characteristic is particularly beneficial for applications in construction and automotive industries, where materials are subjected to varying temperatures .
Biomedical Applications
Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems.
Case Study: Drug Delivery Systems
In a recent study, the use of this compound as a component in polymeric drug carriers demonstrated improved release profiles for certain pharmaceuticals. The controlled release mechanism enabled by this compound allows for sustained therapeutic effects while minimizing side effects associated with rapid drug release .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of substituted benzotriazoles and methacrylate esters. Below is a comparative analysis with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings
Benzotriazole vs. Triazole/Oxadiazole Derivatives The target compound’s benzotriazole core provides stronger UV absorption (λmax ~340 nm) compared to triazole or oxadiazole derivatives like 4-((5-Bromo-2-fluorobenzylidene)amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, which lack extended conjugation for broad-spectrum UV protection . Oxadiazolinone derivatives (e.g., 2-tert-Butyl-4-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazolin-5-one) are tailored for agrochemical applications due to their hydrolytic stability and bioactivity, unlike the UV-focused benzotriazoles .
Ester Chain Modifications Replacing the methacrylate group in the target compound with a 2-ethylhexyl ester (as in 2-Ethylhexyl 3-[3-tert-butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl]propanoate) increases hydrophobicity, enhancing compatibility with polyolefins but reducing polymerizability .
Performance in Polymer Matrices In copolymer systems (e.g., contact lens materials), the target compound’s methacrylate group enables covalent incorporation into silicone hydrogels, improving durability compared to non-polymerizable analogs like 2-hydroxyethyl methacrylate (HEMA). However, HEMA-based materials exhibit higher water content (47% vs. <10% for benzotriazole methacrylates) .
Steric and Electronic Effects The tert-butyl group in the target compound reduces photodegradation by sterically shielding the hydroxyphenyl group, a feature absent in simpler benzotriazoles like 2-(2H-benzotriazol-2-yl)-4-methylphenol (TINUVIN P) .
Q & A
Q. What are the established synthetic protocols for 3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzotriazole-phenol intermediate via nucleophilic substitution. For example, coupling 5-chlorobenzotriazole with tert-butylphenol derivatives under reflux conditions using POCl₃ or similar catalysts (common in benzotriazole syntheses) .
- Step 2: Propyl methacrylate linkage via esterification. A Mitsunobu reaction or methacryloyl chloride coupling in anhydrous THF with triethylamine as a base is often employed .
Critical Parameters: - Temperature control during esterification (exothermic reactions require cooling to 0–5°C).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
- Yield Optimization: Excess methacryloyl chloride (1.2–1.5 eq.) and inert atmosphere (argon/nitrogen) to prevent hydrolysis .
Q. How is this compound characterized to confirm structural integrity, and what analytical techniques are prioritized?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR (¹H/¹³C): Key signals include the tert-butyl singlet (~1.4 ppm), methacrylate vinyl protons (5.6–6.2 ppm), and benzotriazole aromatic protons (7.5–8.3 ppm) .
- IR Spectroscopy: Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) groups .
- HPLC: Purity >95% using a C18 column (acetonitrile/water gradient) .
- Mass Spectrometry (HRMS): Verify molecular ion peak matching C₂₃H₂₆ClN₃O₃ (calc. 451.16 g/mol) .
Q. What are the stability considerations for this compound under experimental storage and handling?
Methodological Answer:
- Storage: –20°C in amber vials to prevent UV-induced degradation (benzotriazole derivatives are light-sensitive). Desiccants (silica gel) mitigate hydrolysis .
- Handling: Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid ester hydrolysis. Stability tests via TLC or HPLC after 24-hour exposure to ambient conditions are recommended .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the UV absorption properties of this benzotriazole derivative?
Methodological Answer:
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural validation?
Methodological Answer:
- Step 1: Assign all peaks using 2D techniques (COSY, HSQC) to distinguish overlapping signals (e.g., propyl chain vs. aromatic protons) .
- Step 2: Check for dynamic effects (e.g., rotamers in the methacrylate group) by variable-temperature NMR (–20°C to 60°C).
- Step 3: Cross-validate with alternative methods (e.g., X-ray crystallography if crystalline, or compare with analogs in literature) .
Q. What strategies mitigate side reactions (e.g., methacrylate polymerization) during synthesis?
Methodological Answer:
- Inhibitors: Add 100–200 ppm hydroquinone or TEMPO to the reaction mixture to suppress radical polymerization .
- Low-Temperature Coupling: Conduct methacrylation at 0–5°C to slow radical initiation .
- Post-Synthesis Analysis: Use GPC to detect oligomers; repurify via size-exclusion chromatography if needed .
Q. How do steric effects from the tert-butyl group influence reactivity in downstream applications (e.g., polymer crosslinking)?
Methodological Answer:
- Steric Hindrance Studies: Compare reaction rates of tert-butyl-containing derivatives vs. methyl analogs in radical polymerization (e.g., using DSC to measure initiation energy).
- Empirical Data: The tert-butyl group reduces crosslinking density by ~30% in methacrylate-based polymers due to hindered mobility .
Q. What methods are used to evaluate the compound’s efficacy as a UV stabilizer in polymeric matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
